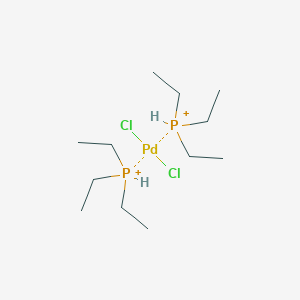

Dichloro bis(triethylphosphine) palladium(II)

Description

Properties

Molecular Formula |

C12H32Cl2P2Pd+2 |

|---|---|

Molecular Weight |

415.7 g/mol |

IUPAC Name |

dichloropalladium;triethylphosphanium |

InChI |

InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2 |

InChI Key |

ULYNIEUXPCUIEL-UHFFFAOYSA-N |

Canonical SMILES |

CC[PH+](CC)CC.CC[PH+](CC)CC.Cl[Pd]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro bis(triethylphosphine) palladium(II) can be synthesized through the reaction of palladium(II) chloride with triethylphosphine in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or acetone, followed by the addition of triethylphosphine. The mixture is then heated to facilitate the formation of the desired complex. The reaction can be represented as follows:

PdCl2+2P(C2H5)3→PdCl2(P(C2H5)3)2

Industrial Production Methods

Industrial production of dichloro bis(triethylphosphine) palladium(II) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro bis(triethylphosphine) palladium(II) undergoes various types of reactions, including:

Oxidative Addition: This reaction involves the addition of a molecule to the palladium center, increasing its oxidation state.

Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.

Substitution: This reaction involves the replacement of one ligand with another.

Common Reagents and Conditions

Oxidative Addition: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base and a suitable solvent.

Reductive Elimination: This reaction often occurs under thermal conditions or in the presence of a reducing agent.

Substitution: Common reagents include phosphines, amines, and other ligands. The reaction conditions vary depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an aryl halide can produce an aryl-palladium complex, while substitution with a phosphine ligand can yield a new palladium-phosphine complex.

Scientific Research Applications

Cross-Coupling Reactions

Dichloro bis(triethylphosphine) palladium(II) is predominantly used as a catalyst in cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds. Notable reactions include:

- Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. Studies have shown that PdCl₂(PEt₃)₂ can achieve yields ranging from 80% to 96% under optimized conditions, demonstrating excellent regioselectivity and stereochemistry.

- Heck Reaction : In this reaction, alkenes are coupled with aryl halides to produce substituted alkenes. The efficiency of dichloro bis(triethylphosphine) palladium(II) as a catalyst has made it a preferred choice for synthesizing complex organic molecules.

- Sonogashira Coupling : This method allows for the formation of alkynes from aryl halides and terminal alkynes, showcasing the versatility of PdCl₂(PEt₃)₂ in catalyzing diverse transformations.

Medicinal Chemistry

In the realm of medicinal chemistry, dichloro bis(triethylphosphine) palladium(II) has been instrumental in synthesizing biologically active compounds:

- Synthesis of Anticancer Agents : Research indicates that palladium complexes can be utilized to develop novel anticancer agents. The ability of PdCl₂(PEt₃)₂ to facilitate the synthesis of compounds targeting cancer cells has prompted investigations into its biological activity.

- Development of Therapeutic Agents : The compound is employed in the synthesis of various biologically active molecules, enhancing drug discovery efforts aimed at treating diseases.

Material Science Applications

Dichloro bis(triethylphosphine) palladium(II) also finds applications in material science:

- Conjugated Polymers : It serves as a catalyst for synthesizing conjugated polymers essential for electronic applications such as organic photovoltaics and light-emitting diodes (LEDs).

- Fine Chemicals Production : The compound aids in producing fine chemicals that are crucial for various industrial applications, further highlighting its utility beyond organic synthesis.

Case Study 1: Suzuki Coupling Efficiency

A study evaluated the efficiency of dichloro bis(triethylphosphine) palladium(II) in Suzuki coupling reactions. Researchers reported high yields (80% - 96%) under optimized conditions, emphasizing the catalyst's effectiveness in producing biaryl products with desirable regioselectivity and stereochemistry.

Case Study 2: Anticancer Drug Development

A mini-review on palladium complexes highlighted that dichloro bis(triethylphosphine) palladium(II) demonstrated promising results in synthesizing compounds with potential anticancer activity. These findings suggest pathways for developing new therapeutic agents specifically targeting cancer cells.

Mechanism of Action

The mechanism by which dichloro bis(triethylphosphine) palladium(II) exerts its effects involves several key steps:

Coordination: The palladium center coordinates with the ligands and substrates.

Oxidative Addition: The palladium center undergoes oxidative addition with the substrate, forming a palladium-substrate complex.

Transmetalation: The palladium-substrate complex undergoes transmetalation with another reagent, forming a new palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Palladium(II) Phosphine Complexes

Structural and Electronic Differences

Palladium(II) complexes with phosphine ligands vary significantly in reactivity and stability based on ligand steric bulk, electronic properties, and denticity. Below is a comparative analysis of key compounds:

Table 1: Structural and Electronic Properties

Key Observations :

- Ligand Electronics : PEt₃ in Dichloro bis(triethylphosphine) Pd(II) provides stronger σ-donation than PPh₃, increasing the electron density at the Pd center and accelerating oxidative addition in catalytic cycles .

- Steric Effects : Triphenylphosphine (PPh₃) imposes greater steric hindrance, which can slow ligand substitution but improve selectivity in coupling reactions .

- Chelating Ligands : Bidentate ligands like dppe (ethane backbone) and dppf (ferrocene backbone) form stable five-membered chelate rings, reducing ligand dissociation and enhancing catalyst longevity .

Case Studies :

- Suzuki Coupling : Bis(triphenylphosphine)Pd(II)Cl₂ is widely used due to its balance of stability and activity, though it requires elevated temperatures for activation .

- Negishi Coupling : Dichloro bis(triethylphosphine) Pd(II) outperforms PPh₃ analogs in coupling aryl zinc reagents with aryl halides due to faster transmetallation .

- Ferrocene-Based Catalysts : Dichloro(dppf)Pd(II) excels in aqueous or aerobic conditions, as the dppf ligand mitigates Pd aggregation .

Stability and Handling

- Moisture Sensitivity : Dichloro bis(triethylphosphine) Pd(II) and Dichloro(dppe)Pd(II) are moisture-sensitive, requiring inert-atmosphere storage .

- Thermal Decomposition : PEt₃ complexes decompose at lower temperatures (~120°C) compared to PPh₃ analogs (~200°C) .

- Safety: Most Pd(II) phosphine complexes are non-flammable but may release toxic HCl fumes upon decomposition .

Biological Activity

Dichloro bis(triethylphosphine) palladium(II) (often referred to as PdCl₂(P(C₂H₅)₃)₂) is a coordination compound of palladium that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including antibacterial and anticancer properties, supported by data tables and relevant research findings.

- Molecular Formula : C₁₂H₃₂Cl₂P₂Pd

- Molecular Weight : 413.63 g/mol

- CAS Number : 28425-04-9

Biological Activity Overview

Dichloro bis(triethylphosphine) palladium(II) exhibits a range of biological activities, notably:

- Antibacterial Activity

- Anticancer Activity

Antibacterial Activity

Recent studies have demonstrated that palladium(II) complexes, including dichloro bis(triethylphosphine) palladium(II), possess significant antibacterial properties against a variety of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with essential cellular processes.

Table 1: Antibacterial Efficacy of Pd(II) Complexes

| Compound | Concentration (mol/L) | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|---|

| Dichloro bis(triethylphosphine) palladium(II) | 4.6 × 10⁻⁴ | Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus | 15, 17, 20 |

| Control (No Treatment) | N/A | All strains | 0 |

The results indicate that the compound exhibits broad-spectrum antibacterial activity, particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anticancer Activity

Dichloro bis(triethylphosphine) palladium(II) has also been investigated for its potential anticancer properties. Research indicates that it can induce cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies such as cisplatin.

Table 2: IC50 Values for Anticancer Activity

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Dichloro bis(triethylphosphine) palladium(II) | 6.94 ± 0.58 | DU145 (Prostate Carcinoma) |

| Cisplatin | >200 | DU145 |

The IC50 value of dichloro bis(triethylphosphine) palladium(II) suggests that it has significant anticancer activity, particularly in overcoming resistance mechanisms associated with cisplatin treatment .

The biological activity of dichloro bis(triethylphosphine) palladium(II) can be attributed to several mechanisms:

- DNA Interaction : The compound may interact with DNA, causing structural alterations that lead to apoptosis in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes critical for cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) : The generation of ROS can induce oxidative stress in bacterial and cancer cells, leading to cell death.

Case Studies

-

Antibacterial Study :

A study conducted on various Pd(II) complexes revealed that dichloro bis(triethylphosphine) palladium(II) had the highest antibacterial efficacy among the tested compounds, particularly against Gram-positive bacteria like Staphylococcus aureus. -

Anticancer Study :

In vitro studies on DU145 prostate carcinoma cells indicated that treatment with dichloro bis(triethylphosphine) palladium(II) resulted in significant cell death compared to untreated controls, highlighting its potential as a therapeutic agent against resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.